molecular formula C9H9FINO2 B8218928 (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid

(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid

Cat. No.: B8218928
M. Wt: 309.08 g/mol
InChI Key: JYDIQSQVJMFROY-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a fluorine and iodine-substituted phenyl ring

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIQSQVJMFROY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoro-3-iodobenzene.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including halogenation and coupling reactions.

    Amino Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodine substituent to a less reactive form.

    Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the interactions between amino acids and proteins.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Material Science: The compound can be incorporated into materials to enhance their properties, such as increasing thermal stability or chemical resistance.

    Agriculture: It may be used in the development of agrochemicals for crop protection and growth enhancement.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • (2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid
  • (2S)-2-amino-3-(4-fluoro-3-bromophenyl)propanoic acid
  • (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid

Comparison:

  • Structural Differences: The presence of different halogen atoms (chlorine, bromine, methyl) in the similar compounds can lead to variations in their chemical reactivity and biological activity.
  • Unique Features: The combination of fluorine and iodine in (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid provides a unique set of properties, such as enhanced binding affinity to certain targets and increased stability under specific conditions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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